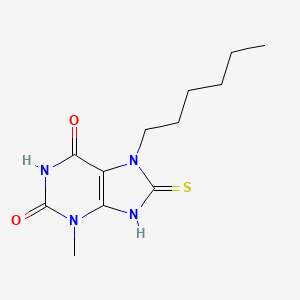

![molecular formula C15H14N2O3S B2737091 N-(2-(呋喃-2-基)-2-甲氧基乙基)苯并[d]噻唑-6-甲酰胺 CAS No. 1788783-97-0](/img/structure/B2737091.png)

N-(2-(呋喃-2-基)-2-甲氧基乙基)苯并[d]噻唑-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

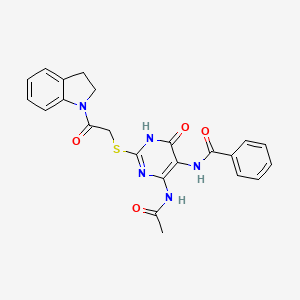

“N-(2-(furan-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide” is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been designed and synthesized for their cytotoxicity against cancer cell lines . They are likely to be inhibitors of the epidermal growth factor receptor (EGFR), which is a promising target of antitumor drug research .

Synthesis Analysis

The synthesis of similar compounds involves the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol, which gives N-(1,3-benzothiazol-6-yl)furan-2-carboxamide . This compound is then converted to the corresponding thioamide by treatment with excess P2S5 in anhydrous toluene .Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing sulfur and nitrogen . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Benzo[d]thiazole derivatives have shown variant activity depending on the introduction of different substituents . For example, the introduction of 2-furylmethylamino in the 2-position is beneficial for anticancer activity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine, have been reported . This compound is an off-white crystal with a melting point of 202–203°C . The 1H NMR spectrum shows signals for protons of the furan ring and protons of the pyridine ring .科学研究应用

合成与反应性

相关呋喃和苯并[d]噻唑衍生物的合成和反应性已被广泛研究,突出了这些化合物在有机合成中的多功能性。例如,Aleksandrov 和 El’chaninov (2017) 描述了 N-(1-萘基)呋喃-2-甲酰胺的合成,该甲酰胺进一步加工得到硫代酰胺,最终转化为 2-(呋喃-2-基)苯并[e][1,3]苯并噻唑。该化合物经受了各种亲电取代反应,如硝化、溴化、甲酰化和酰化,展示了该化合物的反应性和进一步官能化的潜力 (А. Aleksandrov, М. М. El’chaninov, 2017).

抗癌和抗菌应用

该化合物的结构基序,特别是苯并[d]噻唑-2-甲酰胺衍生物,已被研究其作为表皮生长因子受体 (EGFR) 抑制剂的潜力,对癌细胞系表现出中等至极好的效力。Zhang 等人。(2017) 合成了这些衍生物的一系列,并评估了它们对高 EGFR 表达癌细胞系的细胞毒性,确定了具有抗癌活性的化合物 (Lan Zhang 等人,2017)。此外,还探索了相关化合物的抗菌活性,其中一些对各种微生物表现出良好的抗菌活性,表明了潜在的药理和医学应用 (Sukriye Cakmak 等人,2022)。

作用机制

The mechanism of action of benzo[d]thiazole derivatives is likely related to their potential as EGFR inhibitors . EGFR is a kind of tyrosine kinase that plays a significant role in cell life and is widely distributed in cells . EGFR is related to the development, progression, aggressiveness, and metastasis of many solid tumors .

安全和危害

未来方向

Benzo[d]thiazole derivatives, including “N-(2-(furan-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide”, may have potential as anticancer agents, particularly as EGFR inhibitors . Future research could focus on the design and synthesis of new benzo[d]thiazole derivatives, their evaluation against various cancer cell lines, and the exploration of their mechanisms of action .

属性

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-19-13(12-3-2-6-20-12)8-16-15(18)10-4-5-11-14(7-10)21-9-17-11/h2-7,9,13H,8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZOMLJUSGUMQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC2=C(C=C1)N=CS2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(3-Chlorophenyl)furan-2-yl]-5-methyl-1-phenylpyrrole](/img/structure/B2737009.png)

![5-(2-Fluorophenyl)sulfonyl-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2737014.png)

![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2737020.png)

![(E)-methyl 4-((2-(3-(1H-benzo[d]imidazol-1-yl)propanoyl)hydrazono)methyl)benzoate](/img/structure/B2737024.png)

![N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2737025.png)

![N-[4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)]-2-phenoxyacetamide](/img/structure/B2737026.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2737027.png)

![(E)-4-(3-(but-2-en-1-yl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2737028.png)

![3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole](/img/structure/B2737029.png)